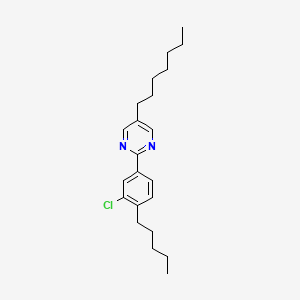
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 2-phenyl-1,3-dithiolan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with phenyl-substituted dithiolanes. One common method includes the nucleophilic substitution of pyridine N-oxides with phenyl-substituted dithiolanes under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
科学的研究の応用
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
類似化合物との比較
Similar Compounds
- 2-(4-(1,3-Dithiolan-2-yl)phenyl)-1,3-dithiolane
- 4-(1,3-Dithiolan-2-yl)phenol
- 2-(2-Phenyl-2H-1,2,4-triazol-3-yl)pyridine
Uniqueness
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is unique due to its combination of a pyridine ring with a phenyl-substituted dithiolane group. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
特性
CAS番号 |
84811-68-7 |
|---|---|
分子式 |
C14H13NS2 |
分子量 |
259.4 g/mol |
IUPAC名 |
4-(2-phenyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C14H13NS2/c1-2-4-12(5-3-1)14(16-10-11-17-14)13-6-8-15-9-7-13/h1-9H,10-11H2 |
InChIキー |
FPGABVLSFYKHPP-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)(C2=CC=CC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
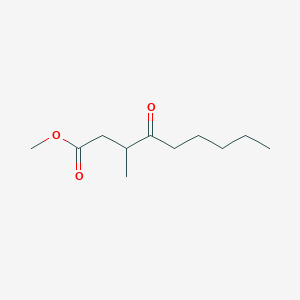
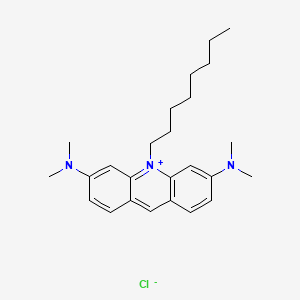
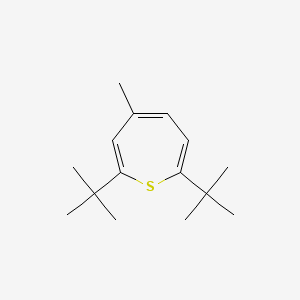
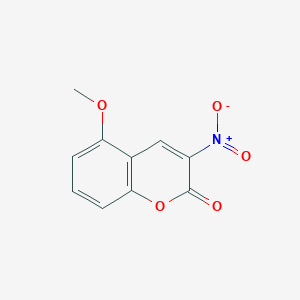
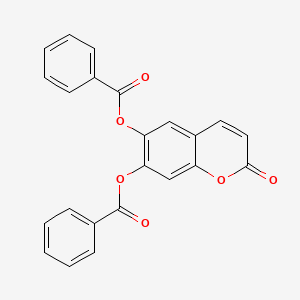
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
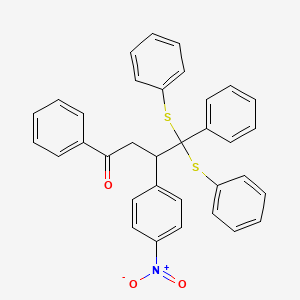
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
